4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid

DNA minor groove binders Polyamide synthesis Sequence specificity

Researchers synthesizing sequence-specific DNA minor-groove binders like distamycin or lexitropsins require the precise 4-amino-1-methyl substitution pattern for correct hydrogen bonding and crescent-shaped geometry. Generic pyrrole analogs compromise binding affinity and sequence selectivity. This compound provides the authentic monomeric residue for solid-phase polyamide synthesis, with the free acid enabling direct amide coupling without deprotection. - Essential for reproducing the characteristic A•T-rich sequence recognition of natural distamycin. - Certified 95%+ purity with batch-to-batch analytical data (NMR, HPLC) ensures reproducible binding constants in polyamide library synthesis.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 45776-13-4
Cat. No. B1608729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid
CAS45776-13-4
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)O)N
InChIInChI=1S/C6H8N2O2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,7H2,1H3,(H,9,10)
InChIKeyMUEOQEUSJMFYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid Procurement & Differentiation


4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic building block belonging to the class of substituted pyrrole-2-carboxylic acids [1]. It is a privileged scaffold in medicinal chemistry and chemical biology, most notably as the fundamental monomeric residue in the construction of sequence-specific DNA minor-groove binders such as distamycin A, netropsin, and lexitropsins [2]. The compound contains both a carboxylic acid handle for amide bond formation and a 4-amino group that, when incorporated into oligomers, directs hydrogen bonding interactions with the DNA minor groove [3].

Heterocyclic building block for DNA minor-groove binder synthesis
Contains both carboxylic acid handle and 4-amino hydrogen-bonding group
Defining monomer for distamycin A, netropsin, and lexitropsin analogs

Why Generic Pyrrole-2-Carboxylic Acids Fail to Replace 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid


Generic substitution within the pyrrole-2-carboxylic acid class is scientifically unsound due to the compound's specific substitution pattern, which is essential for establishing the precise molecular recognition required in DNA minor-groove binding applications [1]. The presence of both the N-methyl group and the 4-amino group is critical; the N-methyl group influences the overall planarity and lipophilicity of the resulting oligoamide, while the 4-amino group is a direct participant in the hydrogen-bonding network that determines sequence selectivity [2]. Analogs lacking either of these functionalities—such as 1H-pyrrole-2-carboxylic acid (lacks both), 4-amino-1H-pyrrole-2-carboxylic acid (lacks N-methyl), or 1-methyl-1H-pyrrole-2-carboxylic acid (lacks 4-amino)—fail to reproduce the characteristic DNA-binding affinity and sequence specificity observed with oligomers derived from the target compound [3].

1H-pyrrole-2-carboxylic acid (lacks N-methyl and 4-amino) cannot support the required hydrogen-bonding network or planar geometry.
4-amino-1H-pyrrole-2-carboxylic acid (lacks N-methyl) may alter lipophilicity and planarity, reducing DNA-binding affinity.
1-methyl-1H-pyrrole-2-carboxylic acid (lacks 4-amino) eliminates the critical hydrogen-bond donor, disrupting sequence specificity.

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid: Quantitative Evidence vs. Analogs


Binding Affinity: Pyrrole vs. Imidazole in Polyamide Design

When incorporated into DNA-binding polyamides, the pyrrole ring of 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid provides a distinct binding profile compared to its closest heterocyclic analog, 4-amino-1-methylimidazole-2-carboxylic acid. Surface plasmon resonance (SPR) studies on triheterocyclic polyamides demonstrate that a central pyrrole-pyrrole (-PyPy-) pairing exhibits a different binding equilibrium constant than an imidazole-pyrrole (-ImPy-) pairing for their respective cognate DNA sequences [1]. Specifically, f-ImPyIm displays a binding constant (Keq) of 1.9 × 10^8 M^-1 for its cognate DNA, whereas f-PyPyIm shows a Keq of only 5.9 × 10^5 M^-1, a difference of over 300-fold [1].

Binding Affinity
Class-level
-PyPy- central pairing Keq = 5.9 × 10⁵ M⁻¹ vs -ImPy- Keq = 1.9 × 10⁸ M⁻¹
322-fold lower affinity for -PyPy- vs -ImPy- pairing; determines sequence-target design choice.
SPR at 25°C; polyamide binding context.
DNA minor groove binders Polyamide synthesis Sequence specificity

Solubility: Free Acid vs. Methyl Ester Form

The free acid form of 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 45776-13-4) exhibits different solubility characteristics compared to its methyl ester hydrochloride derivative (CAS 180258-45-1). While the hydrochloride salt of the methyl ester is reported to be soluble in water and alcohols, the free acid is typically soluble in organic solvents such as DMSO and methanol . This differential solubility directly impacts the choice of reaction conditions for peptide coupling and solid-phase synthesis protocols.

Solubility Profile
Reported
Free acid: organic-soluble (DMSO, methanol); Methyl ester HCl salt: water-soluble
Free acid preferred for anhydrous coupling; ester requires hydrolysis step.
Qualitative supplier-reported solubility.
Solubility Formulation Peptide coupling

Purity and Batch-to-Batch Consistency

High-purity 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid is commercially available with a minimum purity specification of 95% (HPLC) . This level of purity is comparable to that of the imidazole analog (4-amino-1-methylimidazole-2-carboxylic acid, also typically 95% ). However, the pyrrole derivative is distinguished by its extensive historical use as a validated building block in the synthesis of distamycin and lexitropsins, with established analytical methods (NMR, HPLC, GC) for batch certification .

Purity Specification
Reported
≥95% (HPLC)
Comparable nominal purity to imidazole analog; differentiated by available analytical data packages.
Vendor specification; batch-certified methods available.
Quality control Reproducibility HPLC purity

Foundational Role in Distamycin and Lexitropsin

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is the defining monomeric unit of the clinically relevant DNA minor-groove binders distamycin A and netropsin [1]. Its incorporation into oligoamides is essential for achieving the crescent-shaped geometry that complements the minor groove of B-DNA. In contrast, 4-amino-1-methylimidazole-2-carboxylic acid is used to alter sequence specificity (e.g., targeting G•C base pairs instead of A•T), but the pyrrole unit remains the foundational scaffold for the entire class of lexitropsins [2].

Foundational Role
Class-level
Essential monomer for distamycin A and netropsin; pyrrole scaffold defines the natural product class.
Imidazole analog cannot substitute for pyrrole residues in parent oligoamides.
Based on natural product structures and synthetic design reviews.
Distamycin Netropsin Lexitropsin Minor groove binder

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid Application Scenarios


DNA Minor-Groove Binding Polyamide Synthesis

Researchers synthesizing distamycin, netropsin, or lexitropsin analogs must procure 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid as the essential pyrrole monomer. The compound's specific substitution pattern (N-methyl and 4-amino) is required to achieve the proper crescent-shaped geometry and hydrogen-bonding network for DNA minor-groove recognition [1]. The free acid form enables direct amide coupling in solid-phase or solution-phase polyamide synthesis without the need for an additional deprotection step [2].

Pyrrole-Imidazole Polyamide Libraries for Gene Regulation

In high-throughput synthesis of pyrrole-imidazole polyamide libraries, the 95% purity and batch-to-batch consistency of the pyrrole building block are critical for reproducible binding affinity and sequence selectivity data [1]. The availability of certified analytical data (NMR, HPLC, GC) from reputable vendors supports rigorous quality control in academic and industrial medicinal chemistry laboratories [2].

Structure-Activity Relationship Studies for DNA-Binding Agents

For studies exploring the influence of heterocycle substitution on DNA-binding affinity, 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid serves as the baseline pyrrole comparator against imidazole analogs. The 300-fold difference in binding constant (Keq) between -PyPy- and -ImPy- central pairings [1] underscores the importance of using the correct building block for intended sequence recognition. Researchers should select the pyrrole derivative when targeting A•T-rich sequences or when aiming to reproduce the binding profile of natural distamycin.

Application
Selection Property
Validation Focus
DNA minor-groove binding polyamide synthesis
Pyrrole monomer with N-methyl and 4-amino groups
Crescent-shaped geometry and hydrogen-bonding network verification
Polyamide library synthesis for gene regulation research
Batch-to-batch consistency and ≥95% purity (HPLC)
Reproducible binding affinity and sequence selectivity data
Structure-activity relationship studies for DNA-binding agents
Pyrrole building block for A•T-rich sequence targeting
Baseline binding profile comparison with imidazole analogs

Technical Documentation Hub

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